molecular formula C10H12FN3O2 B149060 1-(2-Fluoro-4-nitrophenyl)piperazine CAS No. 154590-33-7

1-(2-Fluoro-4-nitrophenyl)piperazine

Cat. No. B149060
CAS RN: 154590-33-7
M. Wt: 225.22 g/mol
InChI Key: ZILOTWJFFLIFMZ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)piperazine is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and pharmaceuticals. The compound is characterized by the presence of a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group. This structure has been explored for its potential use in creating new therapeutic agents and has been involved in the synthesis of various derivatives with potential antimicrobial properties .

Synthesis Analysis

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine and its derivatives typically involves multiple steps, including alkylation, nitration, reduction, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions starting from substituted nitrobenzenes and piperazine, followed by a series of reactions such as acidulation, reduction of the nitro group, and hydrolysis . The synthesis process is often optimized to improve yields and the purity of the final product .

Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-4-nitrophenyl)piperazine derivatives has been determined using techniques such as X-ray crystallography. These studies have revealed details about the crystal lattice, including space group, lattice parameters, and the presence of intermolecular interactions such as hydrogen bonding and π-stacking interactions, which stabilize the crystal structure . The molecular geometry and electronic structure have also been investigated using computational methods like Density Functional Theory (DFT), providing insights into the molecular electrostatic potential and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, can be involved in reduction reactions, while the piperazine ring can participate in alkylation and acylation reactions to form new derivatives. These reactions are often explored to synthesize compounds with enhanced biological activities or to modify the physical and chemical properties of the molecule for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine and its derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. These properties are typically characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC). The thermal stability of the compounds is particularly important for their processing and storage, and it is often assessed using thermogravimetric analysis (TGA) .

Scientific Research Applications

Synthesis and Crystallographic Studies

1-(2-Fluoro-4-nitrophenyl)piperazine has been synthesized and characterized, with single crystals grown via slow evaporation solution growth technique. X-ray crystallography reveals its monoclinic crystal structure, demonstrating intermolecular interactions like C-H···O hydrogen bonding and stacking interactions, which stabilize the crystal lattice. This study contributes to understanding its thermal stability and structural properties (Awasthi et al., 2014).

Biological Activities in Medicinal Chemistry

1-(2-Fluoro-4-nitrophenyl)piperazine derivatives have been explored in medicinal chemistry, particularly in synthesizing fluoroquinolone derivatives with significant antimycobacterial activity. These derivatives show promise as anti-TB agents, indicating the importance of the fluoro substituent at specific positions for enhanced activity (Zhao et al., 2005).

Antimicrobial and Antiviral Properties

Novel derivatives of 1-(2-Fluoro-4-nitrophenyl)piperazine have been synthesized, exhibiting potent antimicrobial activities against various pathogens. Some derivatives also show promising antiviral activities, indicating their potential in developing new antimicrobial and antiviral agents (Reddy et al., 2013).

Applications in Radiochemistry and PET Imaging

1-(2-Fluoro-4-nitrophenyl)piperazine derivatives are utilized in radiochemistry, particularly in developing PET imaging agents. Such derivatives are effective in studying serotonergic neurotransmission, demonstrating their utility in neuroimaging and potential applications in diagnosing neuropsychiatric disorders (Plenevaux et al., 2000).

Safety And Hazards

The safety information for 1-(2-Fluoro-4-nitrophenyl)piperazine includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOTWJFFLIFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382426
Record name 1-(2-fluoro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)piperazine

CAS RN

154590-33-7
Record name 1-(2-fluoro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154590-33-7
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Synthesis routes and methods I

Procedure details

To a warm solution of piperazine (7.78 g, 90 mmol) in DMSO (40 mL) was added dropwise 1,2-difluoro-4-nitrobenzene (2.0 mL, 18.07 mmol). The solution was stirred at 70° C. for 2 h, cooled 10 to room temperature, diluted with EtOAc, washed with H2O, brine, dried (Na2SO4), filtered and solvent removed in vacuo to give the title compound (4.05 g, 17.98 mmol, 100%). 1H NMR (400 MHz, CDCl3) δ ppm 3.03-3.09 (m, 4H) 3.26-3.29 (m, 4H) 6.91 (t, J=8.8 Hz, 1H) 7.91 (dd, J=13.1, 2.6 Hz, 1H) 7.96-8.01 (m, 1H). MS (ESI) m/z 226 (M+H)+.
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 12.0 g (75.42 mmol) of 3,4-difluoronitrobenzene (2) in 150 mL of acetonitrile was treated with 16.24 g (188.6 mmol) of piperazine, followed by warming at reflux for 3 hours. The solution was cooled to ambient temperature and was concentrated in vacuo. The residue was diluted with 200 mL of water and was extracted with ethyl acetate (3×250 mL). The combined organic layers were extracted with water (200 mL) and saturated NaCl solution (200 mL), followed by drying (Na2SO4). The solution was concentrated in vacuo to afford an orange oil which was chromatographed over 450 g of 230-400 mesh silica gel eluting initially with dichloromethane until the least polar fractions had eluted and then elution was continued with 2% (v/v) methanol-chloroform and then with 10% (v/v) methanol-chloroform. These procedures afforded 13.83 g (81%) of the desired piperazine derivative 3, mp=68.5°-71° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

4N Hydrogen chloride/ethyl acetate solution (10.0 ml, 40.0 mmol) was added to a solution of 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester (compound of Reference Example 14; 2.50 g, 7.68 mmol) in ethyl acetate (10 ml) under ice cooling, and the mixture was stirred at room temperature for 12 hours. The reaction mixture was adjusted to pH=9 by addition of saturated aqueous sodium hydrogencarbonate, and concentrated under reduced pressure. The obtained solid was collected by filtration and washed with water to give the title compound (0.563 g, 37%) as a yellow solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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